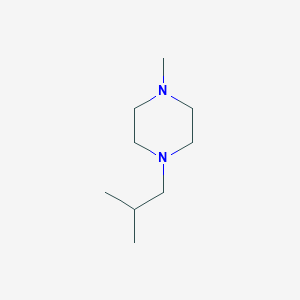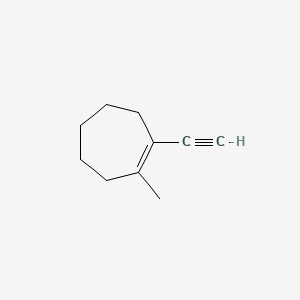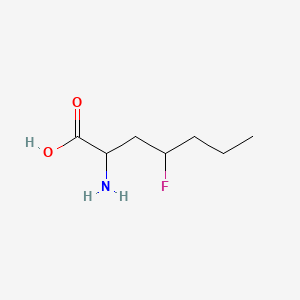
2-Amino-4-fluoroheptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-fluoroheptanoic acid is a synthetic amino acid derivative characterized by the presence of an amino group at the second carbon and a fluorine atom at the fourth carbon of the heptanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-fluoroheptanoic acid typically involves the alkylation of glycine Schiff base with fluorinated alkyl halides under basic conditions. One method employs a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, which is then alkylated with fluorinated alkyl halides such as CF3-CH2-I. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions: 2-Amino-4-fluoroheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amino acids or derivatives.
科学的研究の応用
2-Amino-4-fluoroheptanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential role in protein engineering and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug design and development, particularly as a bioisostere for natural amino acids.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2-amino-4-fluoroheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. This can lead to modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects .
類似化合物との比較
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-4,4,4-trifluoropentanoic acid
- 2-Amino-4,4,4-trifluorohexanoic acid
Comparison: 2-Amino-4-fluoroheptanoic acid is unique due to its specific fluorine substitution pattern and chain length, which can influence its chemical reactivity and biological activity. Compared to other fluorinated amino acids, it may exhibit different binding affinities, metabolic stability, and pharmacokinetic properties, making it a valuable compound for targeted applications in research and industry .
特性
分子式 |
C7H14FNO2 |
|---|---|
分子量 |
163.19 g/mol |
IUPAC名 |
2-amino-4-fluoroheptanoic acid |
InChI |
InChI=1S/C7H14FNO2/c1-2-3-5(8)4-6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11) |
InChIキー |
QFXLYPFHIHGWMF-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC(C(=O)O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate](/img/structure/B13830747.png)

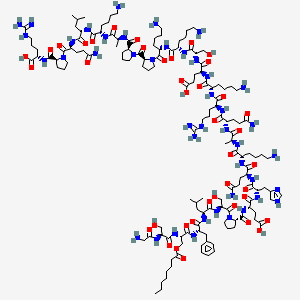

![[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13830777.png)
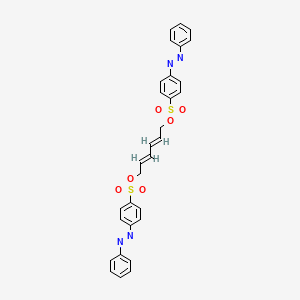
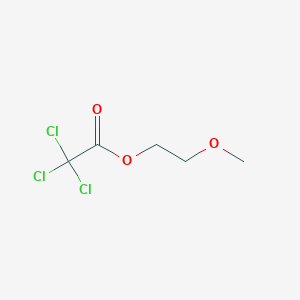
![7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate](/img/structure/B13830789.png)
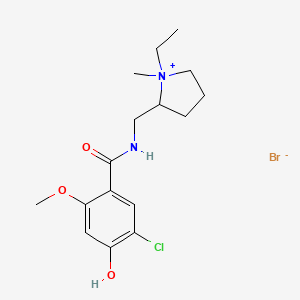
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
![1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide](/img/structure/B13830806.png)
